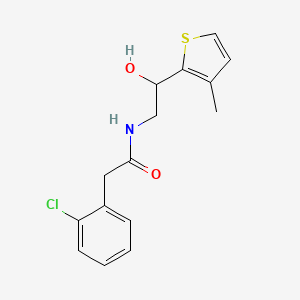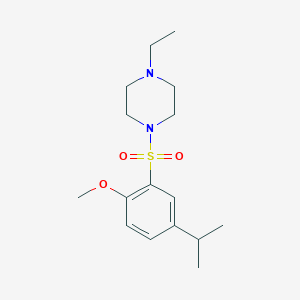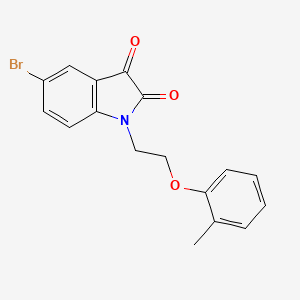
2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide, also known as CTET, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide is not fully understood. However, it is believed to act on the endocannabinoid system by binding to CB1 and CB2 receptors. This binding results in the modulation of various physiological processes such as pain perception, inflammation, and cell growth.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide has been found to modulate various physiological processes such as pain perception, inflammation, and cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide is its potential therapeutic applications in various fields such as cancer treatment, inflammation, and pain management. Additionally, its synthesis method is relatively simple and can be easily scaled up for large-scale production. However, one limitation of 2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide is the lack of comprehensive studies on its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of 2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide. One direction is to conduct further studies on its safety and efficacy in humans. Another direction is to explore its potential therapeutic applications in other fields such as neurological disorders and autoimmune diseases. Additionally, the development of analogs of 2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide with improved pharmacological properties is also a potential future direction.
Métodos De Síntesis
The synthesis of 2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide involves the reaction of 2-chloroacetamide with 2-(3-methylthiophen-2-yl)ethanol in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to yield 2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide as a white solid.
Aplicaciones Científicas De Investigación
2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide has been studied for its potential therapeutic applications in various fields such as cancer treatment, inflammation, and pain management. It has been found to exhibit anti-inflammatory and analgesic properties in animal models. Additionally, 2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide has shown promising results in inhibiting the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-10-6-7-20-15(10)13(18)9-17-14(19)8-11-4-2-3-5-12(11)16/h2-7,13,18H,8-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCSIAZFIXSHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)CC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2855976.png)

![4-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]butanoic acid](/img/structure/B2855980.png)
![3-Benzyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2855981.png)
![2-fluoro-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2855982.png)


![N-(3-chloro-2-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2855985.png)

![2-[1-[(3,5-Dimethoxyphenyl)methyl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2855987.png)
![2-[[(2R)-Pyrrolidin-2-yl]methyl]-1,2-thiazolidine 1,1-dioxide;hydrochloride](/img/structure/B2855990.png)
![1-[(2-Methyl-5-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B2855994.png)
![3-[(cyanomethyl)sulfanyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B2855995.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2855998.png)